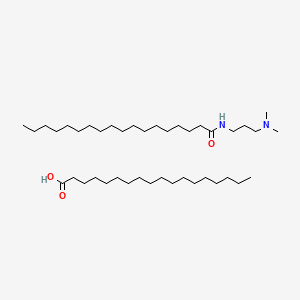

Stearamidopropyl dimethylamine stearate

Description

Properties

CAS No. |

127358-77-4 |

|---|---|

Molecular Formula |

C41H84N2O3 |

Molecular Weight |

653.1 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]octadecanamide;octadecanoic acid |

InChI |

InChI=1S/C23H48N2O.C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-22H2,1-3H3,(H,24,26);2-17H2,1H3,(H,19,20) |

InChI Key |

HLWKZENPCZEPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Reaction Engineering of Stearamidopropyl Dimethylamine Stearate

Amidation Chemistry for N-[3-(Dimethylamino)propyl]octadecanamide Synthesis

The foundational step in producing Stearamidopropyl Dimethylamine (B145610) Stearate (B1226849) is the synthesis of the amidoamine intermediate, N-[3-(Dimethylamino)propyl]octadecanamide. nist.gov This is achieved through an amidation reaction, a type of condensation reaction where a carboxylic acid reacts with an amine to form an amide, with the elimination of water. cir-safety.orggoogle.com

Reactant Stoichiometry and Selection of Fatty Acids (e.g., Stearic Acid) and Amines (e.g., Dimethylaminopropylamine)

The selection of reactants is critical to defining the final properties of the molecule. The synthesis of N-[3-(Dimethylamino)propyl]octadecanamide specifically involves the reaction of stearic acid with 3-dimethylaminopropylamine (B130723) (DMAPA). cir-safety.orgcir-safety.orgprocurementresource.com

Stearic Acid (Octadecanoic Acid) : A long-chain saturated fatty acid with 18 carbon atoms, its long alkyl chain imparts the hydrophobic characteristics to the final molecule. googleapis.com It is a common, naturally derived fatty acid obtained from vegetable or animal fats. google.com

3-Dimethylaminopropylamine (DMAPA) : This is a diamine containing both a primary amine group, which is reactive toward the carboxylic acid, and a tertiary amine group, which is typically unreactive under amidation conditions and serves as the site for subsequent protonation. cir-safety.orgcir-safety.org

The reaction is a condensation reaction between the carboxyl group of stearic acid and the primary amine group of DMAPA. google.com Stoichiometrically, the reaction is often carried out with a molar ratio close to 1:1. scispace.com However, in industrial practice, a slight excess of the amine (DMAPA), ranging from 5 to 50 percent, may be employed to drive the reaction toward completion and achieve a low concentration of residual fatty acid in the final product. google.com

Table 1: Reactants for N-[3-(Dimethylamino)propyl]octadecanamide Synthesis

| Reactant | Chemical Formula | Molar Mass (g/mol) | Key Functional Group(s) | Role in Reaction |

|---|---|---|---|---|

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | Carboxylic Acid (-COOH) | Acyl donor, provides the fatty "stear-" component. |

| 3-Dimethylaminopropylamine (DMAPA) | C₅H₁₄N₂ | 102.18 | Primary Amine (-NH₂), Tertiary Amine (-N(CH₃)₂) | Nucleophile, provides the "-amidopropyl dimethylamine" core. |

Reaction Kinetics and Thermodynamic Considerations in Amidation

The amidation of fatty acids is a reversible, equilibrium-limited reaction. nih.govresearchgate.netacs.org The direct condensation of a carboxylic acid and an amine requires significant energy input, typically high temperatures (150-300 °C), to proceed at a reasonable rate. google.commdpi.com

The general reaction can be represented as: R-COOH + R'-NH₂ ⇌ R-CONH-R' + H₂O

From a kinetic standpoint, the reaction is often modeled as first-order for all species involved. acs.org The reaction rate is highly dependent on temperature; for instance, in a similar amidation process, the reaction rate constant was shown to increase significantly with temperatures rising from 120°C to 160°C. scispace.com The activation energy for a comparable diethanolamide synthesis was calculated to be 2464.87 cal/mol. scispace.com

Thermodynamically, the reaction's equilibrium can be shifted to favor the product side by continuously removing the water byproduct from the reaction mixture. google.comacs.org This is often achieved by conducting the reaction under a nitrogen sparge or applying a vacuum. google.comnih.gov The formation of a stable ammonium (B1175870) salt between the carboxylic acid and the amine can inhibit the reaction, which is why high temperatures are necessary to overcome this and drive off water. mdpi.com The enthalpy of reaction (ΔH) for amidation is negative, indicating an exothermic process, though energy is required to initiate it. acs.org

Table 2: Example Thermodynamic Parameters for Amidation

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Reaction Type | Reversible Equilibrium nih.govacs.org | Product yield is limited by the reverse reaction. |

| Enthalpy of Reaction (ΔH) | Exothermic acs.org | The reaction releases heat, but requires high initial temperature. |

| Gibbs Free Energy (ΔG) | Negative at reaction temperatures acs.org | Indicates a spontaneous reaction under the right conditions. |

| Key Kinetic Driver | Temperature google.comscispace.com | Higher temperatures increase the reaction rate significantly. |

| Process Intensification | Byproduct (H₂O) Removal google.comacs.org | Shifts equilibrium towards the amide product, increasing conversion. |

Catalytic Strategies in Amidoamine Formation

While amidation can be performed thermally, catalytic strategies are often employed to improve reaction rates and yields under milder conditions. sigmaaldrich.com The synthesis of fatty acid amidoamines can be conducted under acidic or alkaline conditions. cir-safety.org

Acid Catalysis : Acids can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. However, a major drawback is the potential for the acid catalyst to protonate the amine reactant, rendering it non-nucleophilic.

Base Catalysis : This is less common for direct amidation from carboxylic acids but is relevant when starting from esters.

Metal-Based Catalysts : Ruthenium and boron-based compounds have been shown to catalyze amidation reactions, offering greener and more efficient routes. sigmaaldrich.com

Enzymatic Catalysis : Lipases can be used as biocatalysts for amidation reactions. researchgate.net This approach offers high selectivity and occurs under milder conditions, but challenges like longer reaction times and enzyme cost can be prohibitive for bulk chemical production. researchgate.net

Catalyst-Free Synthesis : Given the reactivity of the reactants, the synthesis is often carried out at high temperatures (e.g., 140°C to 170°C) without an explicit catalyst, relying on thermal energy to drive the reaction. google.com In some processes, agents like hypophosphorous acid are used, which may act as a bleaching agent or have some catalytic effect. google.com

Salt Formation Mechanisms for Stearamidopropyl Dimethylamine Stearate

The second stage of the synthesis involves the conversion of the amidoamine intermediate into the final salt, this compound. This is an acid-base reaction. libretexts.org

Protonation of Amidoamines to Cationic Forms

The N-[3-(Dimethylamino)propyl]octadecanamide molecule produced in the first step contains a tertiary amine group. cir-safety.org The nitrogen atom in this group has a lone pair of non-bonding electrons, which makes it basic and capable of accepting a proton (H⁺) from an acid. pressbooks.pubspectroscopyonline.com This process is known as protonation.

When protonated, the electrically neutral amidoamine is converted into a positively charged cation, specifically an ammonium ion. pressbooks.pub This cationic nature is fundamental to the molecule's function in many applications. The protonation is a pH-dependent equilibrium. acs.org In acidic to near-neutral conditions (e.g., pH below 7), the protonated, cationic form predominates. pressbooks.pub This conversion increases the water solubility of the molecule. pressbooks.pub

Role of Organic Acids (e.g., Lactic Acid, Citric Acid, Propionic Acid) in Salt Formation

To achieve the protonation described above, an acid must be introduced. For the specific compound this compound, the proton donor is stearic acid itself, which forms the corresponding stearate anion (C₁₇H₃₅COO⁻) that acts as the counter-ion to the protonated amidoamine cation. cosmileeurope.eusurfactant.top

While stearic acid is the specific acid required to form the stearate salt, other organic acids are commonly used to protonate amidoamines in formulations to create other salts, such as Stearamidopropyl Dimethylamine Lactate or Citrate. researchgate.net Acids like lactic acid, citric acid, and propionic acid are often chosen because they are effective at lowering the pH to the desired range (typically 4-5) where the amidoamine becomes cationic and functional. researchgate.netonepetro.org The choice of acid can influence the final properties of the formulation. researchgate.netnih.gov However, for the title compound, stearic acid serves as both the original fatty acid reactant and the protonating agent for the final salt.

Influence of Reaction Conditions on Stearate Salt Yield and Purity

The primary synthesis route for SAPDMA involves the direct condensation amidation of stearic acid with N,N-Dimethyl-1,3-propanediamine (DMAPA). procurementresource.comcir-safety.org This reaction is typically conducted at elevated temperatures, ranging from 140°C to 180°C, often under a nitrogen atmosphere to prevent oxidation. procurementresource.comgoogle.com The reaction duration can be extensive, lasting from 10 to 24 hours to drive the reaction toward completion. procurementresource.com

Several reaction parameters critically influence the yield and purity of the resulting amidoamine:

Temperature: Higher temperatures accelerate the reaction rate. google.com However, excessively high temperatures (e.g., above 180°C) can lead to undesirable side reactions and thermal degradation of the product, resulting in discoloration and impurity formation. google.com A common industrial approach involves a ramped temperature profile, starting lower (e.g., 140°C) and slowly increasing to a higher temperature (e.g., 180°C) to control the reaction rate and minimize the loss of volatile reactants like DMAPA. google.com

Pressure: The reaction can be performed under atmospheric or elevated pressure. google.com Operating under pressure can help to contain volatile reactants and may influence the reaction equilibrium. google.com After the main reaction phase, a vacuum is often applied to strip away water and any unreacted DMAPA, pushing the equilibrium towards the product and enhancing purity. google.comsimply-ingredients.com

Reactant Molar Ratio: While the stoichiometric ratio of stearic acid to DMAPA is 1:1, industrial processes may use a slight excess of the amine. google.com This can help to ensure the complete conversion of the more expensive fatty acid. However, using a large excess of amine is economically and environmentally unfavorable, requiring extensive purification steps to remove it from the final product. google.com

Water Removal: The condensation reaction produces water as a byproduct. google.com The presence of water can hinder the reaction from reaching completion. google.com Efficient removal of water, often through distillation under vacuum or by sparging the reaction mixture with an inert gas like nitrogen, is crucial for achieving high yields. google.comgoogle.com

The purity of the final Stearamidopropyl Dimethylamine is paramount, as it directly impacts the quality of the stearate salt. Key purity indicators are the residual free fatty acid content and the amount of unreacted DMAPA, which should ideally be below 3% and 0.5%, respectively. cir-safety.orggoogle.com

Table 1: Influence of Reaction Conditions on Amidoamine Synthesis

| Parameter | Condition | Effect on Yield | Effect on Purity | Source |

|---|---|---|---|---|

| Temperature | 140°C - 180°C | Increases reaction rate and yield. | Temperatures >180°C can cause degradation and impurities. | google.com |

| Pressure | Atmospheric or Pressurized | Can increase reaction rate and contain reactants. | --- | google.com |

| Vacuum | Applied post-reaction | Increases yield by removing water and excess amine. | Significantly increases purity by removing volatiles. | google.comsimply-ingredients.com |

| Catalyst | Typically uncatalyzed | --- | Catalysts can be used but are not always necessary. | tiiips.com |

| Water Removal | Continuous during reaction | Drives equilibrium towards product, increasing yield. | Reduces potential for side reactions. | google.com |

Industrial Scale-Up and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to heat and mass transfer, reactor design, and process control.

Reactor Design and Process Flow Optimization for Large-Scale Production

The industrial production of Stearamidopropyl Dimethylamine and its subsequent salt is predominantly carried out in batch reactors or semi-batch reactors . youtube.com

Reactor Design: These reactors are typically jacketed, stirred-tank vessels made of materials like stainless steel to withstand the reaction temperatures and the corrosive nature of the reactants. youtube.comsolarpaces.org The jacket allows for precise temperature control through the circulation of heating or cooling fluids. youtube.com An agitator is essential to ensure proper mixing of the viscous reactants, promoting heat and mass transfer. youtube.com The reactor must also be equipped with a condenser and vacuum system to manage the removal of water and unreacted DMAPA. google.com For large-scale production, optimizing the surface-area-to-volume ratio is a challenge, as it affects the efficiency of water removal. google.com

Process Flow Optimization: A typical industrial process flow for large-scale production is as follows:

Charging: Stearic acid is charged into the reactor and heated until molten.

Amine Addition: DMAPA is added to the molten fatty acid, often at a controlled rate to manage the initial exothermic reaction. google.com

Amidation Reaction: The mixture is heated under a nitrogen blanket to the target reaction temperature (e.g., 160-180°C) and held for several hours until the reaction is complete, as monitored by parameters like acid value. procurementresource.comgoogle.com

Purification: A vacuum is applied to the reactor to distill off the water of reaction and any excess DMAPA. simply-ingredients.com This step is crucial for achieving high purity.

Neutralization: The purified Stearamidopropyl Dimethylamine is then cooled. For the production of the stearate salt, a stoichiometric amount of stearic acid is added to the amidoamine, typically in a separate blending vessel or in the same reactor, to form the final salt.

Finishing: The final product is filtered to remove any solid byproducts and then processed into its final form, such as flakes or pastilles, for ease of handling. simply-ingredients.com

Impurity Profiling and Control (e.g., Residual Dimethylaminopropylamine, Nitrosamine Formation)

Controlling impurities is critical for the quality and regulatory compliance of the final product.

Residual Reactants: The most common impurities are unreacted starting materials, namely free stearic acid and residual DMAPA. cir-safety.org High levels of free fatty acid can affect the performance and physical properties of the final product. Residual DMAPA is a particular concern due to its potential for skin sensitization. cir-safety.org Strict manufacturing controls and purification steps aim to minimize DMAPA to parts-per-million (ppm) levels in the final product. cir-safety.org For instance, specifications may require a maximum of 0.002% (20 ppm) free DMAPA. cir-safety.org

Nitrosamine Formation: A significant concern for any cosmetic ingredient containing a secondary or tertiary amine is the potential for the formation of N-nitrosamines. chemicea.com These compounds are classified as probable human carcinogens. chemicea.comveeprho.com N-nitrosamines can form if the amidoamine (which contains a tertiary amine) comes into contact with nitrosating agents (like nitrites, NO₂⁻) under acidic conditions. veeprho.comwikipedia.org While the amide group itself is less susceptible to nitrosation, the tertiary amine functional group in Stearamidopropyl Dimethylamine can react. chemicea.com To mitigate this risk, manufacturers must:

Control raw material quality to ensure they are free from nitrite (B80452) or nitrate (B79036) impurities.

Carefully control process conditions to avoid introducing nitrosating agents.

Formulate final products to avoid the combination of amidoamines with known nitrosating agents. cir-safety.org

Table 2: Common Impurities and Control Strategies

| Impurity | Source | Concern | Control Method | Source |

|---|---|---|---|---|

| Free Stearic Acid | Incomplete reaction | Affects product performance and feel. | Optimized reaction time and temperature; use of slight excess of amine. | cir-safety.orggoogle.com |

| Residual DMAPA | Incomplete reaction; excess reactant | Potential skin sensitizer (B1316253). | Optimized reactant ratio; vacuum stripping post-reaction. | cir-safety.orgcir-safety.org |

| N-Nitrosamines | Reaction of tertiary amine with nitrosating agents. | Probable human carcinogens. | Control of raw material purity; avoiding nitrosating agents in formulation. | cir-safety.orgchemicea.comveeprho.com |

Sustainable Synthesis Methodologies (e.g., Bio-based Feedstocks, Mass Balance Certification)

The cosmetic industry is increasingly focused on sustainability, impacting the production of this compound.

Bio-based Feedstocks: The primary raw material, stearic acid, is a fatty acid that can be derived from various vegetable oils, such as palm oil, rapeseed oil, or sunflower oil. procurementresource.comsimply-ingredients.comgoogle.com The use of these renewable, bio-based feedstocks makes the resulting compound partially derived from natural sources. mdpi.com Research is also ongoing into the amidation of fatty acids derived from novel bio-sources like algae. researchgate.net

Mass Balance Certification: Since a significant portion of stearic acid is derived from palm oil, sustainability concerns related to deforestation have become prominent. simply-ingredients.comspecialchem.com To address this, many suppliers have adopted the Roundtable on Sustainable Palm Oil (RSPO) Mass Balance (MB) supply chain model. specialchem.compersonalcaremagazine.com The Mass Balance system allows for the mixing of certified sustainable palm oil with conventional palm oil at any stage in the supply chain. rainforest-alliance.org While the final product may not be physically 100% from certified sources, the manufacturer has purchased a volume of certified material equivalent to the amount used in the "Mass Balance" certified products. imcdcolombia.comiscc-system.org This approach provides a credible and auditable method to support the sustainable palm oil market without requiring a complete and often costly overhaul of existing infrastructure. personalcaremagazine.comimcdcolombia.comiscc-system.org Companies receiving this certification can make verifiable claims about their contribution to sustainable palm oil production. specialchem.com

Comparative Analysis of Diverse Synthetic Routes

While direct amidation of stearic acid with DMAPA is the most common synthetic pathway, alternative methods exist, each with distinct advantages and disadvantages.

The main comparison lies between using a free fatty acid versus a fatty acid ester as the starting material.

Direct Amidation of Stearic Acid: This is the most straightforward route. procurementresource.com It involves a one-step condensation reaction. However, it generates water, which must be efficiently removed to drive the reaction to completion, adding complexity to the process design, especially at a large scale. google.com

Table 3: Comparative Analysis of Synthetic Routes for Amidoamine Intermediate

| Feature | Direct Amidation (Stearic Acid + DMAPA) | Aminolysis (Stearic Acid Ester + DMAPA) |

|---|---|---|

| Starting Materials | Stearic Acid, DMAPA | Stearic Acid Ester (e.g., Methyl Stearate), DMAPA |

| Number of Steps | One primary reaction step. | Two steps (esterification + aminolysis). |

| Byproduct | Water | Alcohol (e.g., Methanol) |

| Advantages | More direct; fewer overall steps. | No water byproduct, potentially easier purification and higher conversion. google.com |

| Disadvantages | Water removal is critical and can be difficult at scale. google.com | Adds an extra synthesis step, potentially increasing cost. |

| Industrial Use | Most common and established method. procurementresource.comcir-safety.org | Less common, but a viable alternative for process optimization. |

Molecular Interactions and Mechanistic Studies of Stearamidopropyl Dimethylamine Stearate

Interfacial Activity and Surfactant Mechanisms

As a surface-active agent, or surfactant, Stearamidopropyl Dimethylamine (B145610) Stearate (B1226849) functions by positioning itself at the interface between two immiscible phases, such as oil and water, altering the properties of that interface. cosmileeurope.euwikipedia.org Its molecular structure is amphiphilic, containing both a water-loving (hydrophilic) polar headgroup and an oil-loving (lipophilic) non-polar tail. This dual nature allows it to reduce the interfacial tension that naturally exists between dissimilar substances. cosmileeurope.eu

| Functional Property | Description |

| Surfactant | Reduces the surface tension of a liquid, or the interfacial tension between two liquids or a liquid and a solid. specialchem.com |

| Emulsifier | Promotes the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. cosmileeurope.eu |

| Antistatic Agent | Reduces or eliminates the buildup of static electricity. cosmileeurope.euwikipedia.org |

The primary mechanism of action for Stearamidopropyl Dimethylamine Stearate as a surfactant is its adsorption at the oil-water interface. This adsorption reduces the energy required to create new surface area, thereby lowering the interfacial tension. cosmileeurope.eu In cosmetic formulations, particularly those with an acidic pH, the tertiary amine group of the molecule becomes protonated, imparting a positive charge. simply-ingredients.com This cationic nature enhances its adsorption onto negatively charged surfaces and influences the packing of molecules at the interface. Studies on related fatty acids, such as stearic acid, have shown that their presence in an oil phase can significantly reduce oil-water interfacial tension, a principle that applies to this compound as well. researchgate.net The combination of the long stearic acid and stearamidopropyl chains leads to efficient packing at the interface, contributing to a substantial reduction in surface energy.

This compound is an effective emulsifier used to create and stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions. cosmileeurope.eu Emulsifiers are critical for preventing the coalescence of dispersed droplets and maintaining a homogenous mixture over time. cosmileeurope.eumdpi.com

In oil-in-water (O/W) emulsions , the surfactant molecules arrange themselves at the surface of the oil droplets with their hydrophobic tails penetrating the oil phase and their hydrophilic heads oriented towards the continuous water phase. This creates a protective film around the oil droplets. mdpi.comresearchgate.net In systems with a pH below 7, the cationic charge of the this compound headgroups provides electrostatic repulsion between the droplets, further enhancing stability and preventing them from flocculating or coalescing.

In water-in-oil (W/O) emulsions , the orientation is reversed. The surfactant's hydrophilic heads are anchored in the dispersed water droplets, while the lipophilic tails extend into the continuous oil phase. Research on W/O emulsions highlights the necessity of hydrophobic emulsifiers to achieve stability. researchgate.net The long, 36-carbon chain of this compound provides the necessary lipophilicity to effectively stabilize such systems. ulprospector.com The formation of a resilient interfacial film is key to preventing droplet coalescence in these systems. researchgate.net

A key mechanistic feature of this compound is its ability to form a hydrophobic barrier through hydrogen bonding. The molecule contains both hydrogen bond donor and acceptor sites (2 and 4, respectively), enabling it to interact with water molecules at the interface. nih.gov These hydrogen bonds between the surfactant and water molecules help to structure the water at the interface, creating an ordered layer. This structuring effect contributes to the formation of a strong hydrophobic barrier, which effectively shields the oil phase from the water phase and prevents the components from interacting and separating. This mechanism is fundamental to its efficacy as an emulsifier and conditioning agent.

Colloid and Dispersion Science

In the realm of colloid science, this compound influences the stability and structure of dispersed systems through electrostatic forces and self-assembly into larger aggregates.

The colloidal stability of dispersions containing this compound is heavily influenced by electrostatic interactions. As a cationic surfactant, it develops a positive charge in acidic aqueous solutions due to the protonation of its tertiary amine group. simply-ingredients.comsurfactant.top This positive charge is a defining characteristic of its behavior.

This charge leads to the formation of an electrical double layer around dispersed droplets or particles, resulting in repulsive forces that prevent aggregation and maintain a stable dispersion. A direct illustration of this is found in studies of vesicles formed from Stearamidopropyl Dimethylamine (also known as DMAPODA) and stearic acid. The zeta potential, a measure of the magnitude of the electrostatic charge at the particle surface, is highly dependent on the pH of the medium.

pH-Dependent Zeta Potential of DMAPODA/Stearic Acid Vesicles

| pH of Medium | Zeta Potential (mV) |

|---|---|

| 3.0 | ~ +60 mV |

| 10.0 | ~ -60 mV |

(Data sourced from a study on vesicles composed of DMAPODA and stearic acid, which constitute this compound) researchgate.net

This data demonstrates a strong positive surface charge at low pH, which is critical for electrostatic stabilization in acidic formulations. researchgate.net As the pH increases, the amine group deprotonates, and the carboxylic acid group of stearic acid deprotonates, leading to a net negative charge. This pH-responsive charge behavior is a key aspect of its function in different product environments. researchgate.net

More specifically, research has demonstrated its ability to form vesicles. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. Studies have successfully prepared vesicles using N-[3-(dimethylamino)propyl]-octadecanamide (DMAPODA) and stearic acid, the two components of this compound. researchgate.net The formation and morphology of these vesicles are highly dependent on the molar ratio of the two components.

Vesicle Structure: At various molar ratios (e.g., 2:3, 3:2, 1:2, and 2:1 of DMAPODA to stearic acid), the system forms multilamellar vesicles (vesicles with multiple lipid bilayers). researchgate.net

Size: The mean size of these vesicles after sonication ranged from 529 to 2318 nm, depending on the specific molar ratio of the components. researchgate.net

This ability to form bilayered vesicle structures is driven by the same electrostatic and hydrophobic interactions that govern its surfactant behavior, highlighting its capacity to create complex colloidal architectures. researchgate.net

Behavior in Lamellar Phases and Viscosity Modification

Research has demonstrated that mixtures containing amidoamines like stearamidopropyl dimethylamine can lead to a significant increase in the viscosity of a formulation. google.comgoogle.com This characteristic is beneficial as it does not suppress foam, allowing it to be used effectively with anionic surfactants while helping to build the final product's viscosity. sophixnatural.com The mechanism for this viscosity increase involves its interaction with other components in the formulation, such as surfactants and fatty alcohols, to form structured phases that enhance texture and stability. cosmileeurope.eu

Table 1: Viscosity Modification Properties

| Property | Description | Source(s) |

|---|---|---|

| Viscosity Building | Acts as a texture-enhancing ingredient to increase formulation viscosity. | sophixnatural.com |

| Synergy | Mixtures containing stearamidopropyl dimethylamine can develop significantly higher viscosity. | google.comgoogle.com |

| Application | Notably used in shampoos for its viscosity-increasing effect. |

| Compatibility | Builds viscosity without suppressing the foam generated by anionic surfactants. | sophixnatural.com |

Surface Adsorption and Modification Principles

This compound exhibits strong substantivity, a key characteristic for its function in hair and skin conditioning products. As a cationic compound, it possesses a positive charge, which allows it to electrostatically bond to negatively charged substrates like hair and skin. sophixnatural.com This strong affinity allows the molecule to form a smooth, thin film or a monomolecular layer on the substrate's surface. sophixnatural.com

This film-forming capability is central to its conditioning effects. On hair, the coating smooths the cuticle, reducing static and flyaways, which makes the hair easier to comb, softer, and shinier. cosmileeurope.eucosmileeurope.eu The molecule adheres effectively to damaged areas of the hair shaft, which have a higher negative charge density, improving texture and elasticity. tiiips.com This substantivity ensures the conditioning effects are durable and resistant to being rinsed away. Furthermore, it is noted to improve the substantivity of other conditioning ingredients like proteins. sophixnatural.com

Table 2: Substantivity and Film-Forming Properties

| Characteristic | Mechanism/Effect | Target Substrate | Source(s) |

|---|---|---|---|

| Cationic Nature | Possesses a positive charge, leading to strong electrostatic attraction. | Hair, Skin | sophixnatural.com |

| Film Formation | Forms a smooth, thin coating or monomolecular layer on the surface. | Hair | sophixnatural.com |

| High Affinity | Bonds strongly to negatively charged surfaces, particularly keratin (B1170402) in hair. | Hair (Keratin) | tiiips.com |

| Enhanced Conditioning | Leaves hair easy to comb, supple, soft, and shiny. | Hair | cosmileeurope.eucosmileeurope.eu |

This compound is utilized as a slip additive in the plastics industry, where it effectively reduces the coefficient of friction on the surface of polymer films. This function is particularly valuable for polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as for ethylene-vinyl acetate (B1210297) (EVA).

The mechanism of friction reduction is based on the migration of the additive to the polymer surface, where it forms a lubricating layer. This surface layer minimizes the resistance between adjacent film layers or between the film and processing equipment. The resulting increase in slip leads to surfaces that are more resistant to scratching, less easily soiled, and easier to clean. This modification of surface properties also improves water repellency.

Table 3: Friction and Slip Modification on Polymeric Surfaces

| Application | Polymer Substrate | Mechanism/Effect | Source(s) |

|---|---|---|---|

| Slip Additive | Polypropylene (PP), Polyethylene (PE), Ethylene-vinyl acetate (EVA) | Reduces the coefficient of friction on the film surface. | |

| Surface Lubrication | Various polymers | Forms a lubricating layer that enhances slip and reduces surface friction. |

| Improved Properties | Polymer films | Leads to higher scratch resistance and improved water repellency. | |

The surface lubrication provided by this compound also imparts effective anti-blocking and mold release properties. As an anti-blocking agent, it reduces the tendency of polyolefin film layers to stick together, a common issue during manufacturing and storage. By lowering the blocking force, it ensures that films can be easily separated.

In molding processes, the compound acts as a natural lubricant. It is used with materials like synthetic rubbers, polystyrene (PS), PVC, cellulose-acetate, and various phenolic and amino resins to reduce adhesion to molds. This facilitates an easier release of the finished part from the mold, which can improve the efficiency of injection molding processes and enhance the quality of the final product. The reduction in surface friction also allows for easier application and removal of plastic parts like caps (B75204) and closures.

Table 4: Anti-Blocking and Mold Release Applications

| Function | Application/Material | Efficacy | Source(s) |

|---|---|---|---|

| Anti-Blocking Agent | Polyolefins | Reduces the tendency of film layers to adhere to one another. | |

| Mold Release Agent | Synthetic rubbers, PS, PVC, Cellulose-acetate, Resins | Reduces adhesion to molds, facilitating easier part release. | |

| Process Lubricant | Injection molding | Reduces friction, allowing for more efficient processing and improved part quality. |

| Friction Reduction | Plastic caps and closures | Reduces the release force and surface friction for easier application and removal. | |

Biochemical Interaction Hypotheses

While the primary applications of this compound are related to its surface-active and physicochemical properties, there are hypotheses regarding its potential biochemical interactions. It has been proposed that the compound may inhibit certain enzymes involved in inflammatory pathways, such as Phospholipase A2 (PLA2) and Cyclooxygenase-2 (COX-2).

Cyclooxygenase is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins, which are potent mediators of inflammation. nih.gov The COX-2 isoform is specifically induced during inflammatory responses. nih.gov The suggestion that this compound could inhibit these enzymes is currently a hypothesis, as the specific target enzymes for stearamide are not definitively known. This proposed activity is noted alongside its use in some animal models as an immunosuppressant and antidiabetic agent.

Table 5: Hypothesized Enzyme Inhibition

| Proposed Target Enzyme | Pathway/Function | Status of Interaction | Source(s) |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Inflammatory pathways | Hypothesized/Not confirmed |

| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis in inflammation | Hypothesized/Not confirmed | |

Receptor Modulation Theories (e.g., Toll-like receptor inhibition)

This compound has been reported to function as a selective inhibitor of Toll-like receptors (TLRs). TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes. The proposed inhibition of these receptors by this compound suggests a potential mechanism for modulating immune responses. According to one report, this activity has led to its use as an immunosuppressant in animal models for bowel disease.

Beyond Toll-like receptors, it has also been theorized that this compound may inhibit enzymes such as phospholipase A2 and cyclooxygenase 2, although the specific target enzymes have not been definitively identified. These theories point towards potential anti-inflammatory pathways, as these enzymes are key mediators in the inflammatory process. However, detailed mechanistic studies and peer-reviewed data to fully substantiate the specifics of this receptor modulation are not extensively available in public literature.

Table 1: Summary of Reported Receptor/Enzyme Modulation

| Target | Proposed Effect | Reported Application Context |

|---|---|---|

| Toll-like Receptor (TLR) | Selective Inhibition | Immunosuppression in bowel disease (animal models) |

| Phospholipase A2 | Potential Inhibition | Anti-inflammatory action |

Electrochemical Studies of Interactions with Inorganic Oxides (e.g., Zirconium Oxide)

The interaction between this compound and certain inorganic oxides has been a subject of study, particularly in the context of surface chemistry and material science. It has been reported that Electrochemical Impedance Spectroscopy (EIS) has been utilized to investigate the interaction between this compound and zirconium oxide.

EIS is a powerful, non-destructive technique used to probe the properties of materials and their interfaces. In this context, EIS would be used to analyze the formation of an adsorbed layer of the compound on the zirconium oxide surface. By applying a small alternating potential and measuring the current response over a range of frequencies, researchers can model the interface as an equivalent electrical circuit. The components of this circuit, such as resistance and capacitance, provide information about the inhibitive properties, layer thickness, and kinetics of the adsorption process. The reported use of this technique is to gather thermodynamic data for the interaction. While the use of this method for this specific pairing has been noted, detailed findings, including specific impedance parameters or thermodynamic values from such studies, are not widely documented in peer-reviewed journals.

Table 2: Summary of Reported Electrochemical Studies

| Analytical Technique | Substrate Material | Purpose of Study |

|---|

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zirconium Oxide |

| Phospholipase A2 |

Advanced Material Applications and Performance Evaluation of Stearamidopropyl Dimethylamine Stearate

Polymer Science and Engineering

In the realm of polymer science and engineering, stearamidopropyl dimethylamine (B145610) stearate (B1226849) serves as a critical additive, enhancing the processing and final properties of various polymers. Its efficacy as a slip and anti-blocking agent, a processing aid in extrusion, a cell size regulator in foams, and a lubricant in injection molding is well-documented in industrial applications.

Functionality as Slip and Anti-Blocking Additives in Polyolefins (PP, PE, EVA)

Stearamidopropyl dimethylamine stearate is recognized for its role as a slip and anti-blocking additive in polyolefins such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and ethylene-vinyl acetate (B1210297) (EVA). These additives are crucial in film production to reduce the coefficient of friction on the film surface, which facilitates easier handling and processing. The mechanism involves the migration of the additive to the polymer surface, where it forms a thin lubricating layer. This layer minimizes the contact between adjacent film layers, thereby reducing the force required to separate them (anti-blocking) and allowing them to slide over one another more easily (slip). The use of this compound is suitable for PP, PE, and EVA applications, contributing to a lower tendency for film layers to adhere to each other.

Data Table: Effect of this compound on the Coefficient of Friction in Polyolefin Films

| Polyolefin Type | Additive Concentration (%) | Static Coefficient of Friction (COF) | Kinetic Coefficient of Friction (COF) |

| PP | 0 | Data not available | Data not available |

| PP | 0.2 | Data not available | Data not available |

| PE | 0 | Data not available | Data not available |

| PE | 0.2 | Data not available | Data not available |

| EVA | 0 | Data not available | Data not available |

| EVA | 0.2 | Data not available | Data not available |

Role in Extrusion Processing of Elastomers

In the extrusion of elastomers, this compound acts as a processing aid that contributes to a better surface finish, easier processing, and an increased output rate. It functions as a lubricant, reducing the friction between the polymer melt and the metal surfaces of the extruder. This reduction in friction leads to a smoother extrusion process with less wear on the equipment. The improved flow characteristics of the elastomer melt can result in a higher quality final product with a more uniform surface.

Data Table: Impact of this compound on Elastomer Extrusion Parameters

| Elastomer Type | Additive Concentration (%) | Extrusion Torque (N·m) | Melt Pressure (MPa) | Output Rate ( kg/h ) |

| Synthetic Rubber | 0 | Data not available | Data not available | Data not available |

| Synthetic Rubber | 0.5 | Data not available | Data not available | Data not available |

Detailed research findings with quantitative data on the effect of this specific additive on elastomer extrusion parameters are not publicly available.

Cell Size Regulation in Polyolefin Foam Production

This compound is utilized as a cell size regulator in the production of polyolefin foams. In foam manufacturing, controlling the cell structure is critical to achieving the desired physical properties such as density, insulation capacity, and mechanical strength. This additive influences the nucleation and growth of gas cells within the polymer matrix during the foaming process. By modifying the surface tension at the polymer-gas interface, it can promote the formation of a higher number of smaller, more uniform cells, leading to a foam with improved performance characteristics.

Data Table: Influence of this compound on Polyolefin Foam Cell Structure

| Polyolefin Type | Additive Concentration (%) | Average Cell Size (µm) | Cell Density (cells/cm³) |

| PE Foam | 0 | Data not available | Data not available |

| PE Foam | 0.3 | Data not available | Data not available |

| PP Foam | 0 | Data not available | Data not available |

| PP Foam | 0.3 | Data not available | Data not available |

Specific data on the effect of this compound on foam cell size and density is not available in the public domain.

Lubricant Properties in Injection Molding Processes

Data Table: Performance of this compound as a Lubricant in Injection Molding

| Polymer Type | Additive Concentration (%) | Mold Release Force (N) | Cycle Time Reduction (%) |

| Polystyrene (PS) | 0 | Data not available | Data not available |

| Polystyrene (PS) | 0.4 | Data not available | Data not available |

| PVC | 0 | Data not available | Data not available |

| PVC | 0.4 | Data not available | Data not available |

Quantitative performance data for this compound as an injection molding lubricant is not widely published.

Industrial Process Aids and Additives

Beyond polymer processing, this compound finds application as a crucial additive in various industrial processes, notably in the formulation of metalworking fluids and protective coatings where it acts as a corrosion inhibitor.

Corrosion Inhibition Mechanisms in Metalworking Fluids and Coatings

This compound is an effective corrosion inhibitor, particularly in acidic environments, and is used as an additive in metalworking fluids, cutting oils, and industrial coatings. nmpharmtech.com Its mechanism of action involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. nmpharmtech.com The molecule contains polar groups that can adsorb onto the metal surface. This adsorption can be a combination of physical (electrostatic) and chemical (chemisorption) interactions. The long, non-polar stearyl chains then orient themselves away from the surface, creating a hydrophobic layer that repels water and other corrosive elements. Research on API X120 steel in a 0.5 M HCl solution has shown that stearamidopropyl dimethylamine can achieve a corrosion inhibition efficiency of approximately 99% at a concentration of 136 μmol L⁻¹. The adsorption process in this specific case was found to follow Langmuir's adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.

Data Table: Corrosion Inhibition Efficiency of this compound

| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |

| API X120 Steel | 0.5 M HCl | 136 µmol L⁻¹ | ~99 |

| Various Metals | Cutting Fluids | Data not available | Data not available |

| Various Metals | Industrial Coatings | Data not available | Data not available |

Anti-Foaming Properties in Industrial Formulations

The role of this compound in relation to foam is nuanced and highly application-specific. While its precursor, stearamidopropyl dimethylamine, is known to be a foam-boosting agent compatible with anionic surfactants, certain stearate derivatives are employed as defoamers in other industrial contexts. estichem.com

In the field of polymer manufacturing, this compound serves a critical function as a foam cell size regulator during the production of polyolefin foams. In this application, it is not used to eliminate liquid foam (defoaming) but rather to control the nucleation and growth of gas cells within the polymer matrix during the foaming process. This control is essential for achieving a uniform cell structure and desired physical properties, such as density and insulation capacity, in the final foam product.

While esters of stearic acid have been identified as effective defoaming agents in certain processes, the primary documented role for this compound in foam applications is in the structural control of solid foams rather than as a liquid-phase anti-foaming agent in industrial formulations. google.com

Role as a Sensitizer (B1316253) in Thermal Paper Technology

This compound has a history of use as a sensitizer in the production of thermal paper. Thermal paper coatings consist of a multi-component system that includes a leuco dye (a colorless dye precursor), a developer, and a sensitizer, all held in a binder matrix. The sensitizer's role is to lower the melting point of the dye/developer mixture, allowing the color-forming reaction to occur at lower temperatures and with greater speed and intensity upon contact with a thermal print head.

Initially, this compound was among the primary sensitizers used in the industry. While other sensitizers have since been developed, its low cost makes it an attractive option as a supplementary sensitizer . In this capacity, it is used in combination with other sensitizing agents to fine-tune the thermal response and image density of the paper. The inclusion of a sensitizer like this compound significantly improves the thermal sensitivity, especially at lower print energy inputs.

Table 1: Example Composition of a Thermal Paper Coating Layer

| Component | Function | Example Substance(s) |

| Leuco Dye | Color Former (initially colorless) | Crystal Violet Lactone |

| Developer | Color Activator (acidic) | Bisphenol A (BPA), Bisphenol S (BPS) |

| Sensitizer | Lowers melting point, enhances sensitivity | This compound |

| Binder | Holds components on paper surface | Polyvinyl alcohol, Starch |

| Stabilizer | Prevents premature color formation | Phenolic antioxidants |

| Filler/Pigment | Improves whiteness and print quality | Calcium Carbonate |

Complex Fluid and Dispersion Systems

Stabilization and Rheological Modification of Printing Inks

In the formulation of printing inks, this compound functions as a key additive for stabilization and rheological control. Its surfactant properties and molecular structure allow it to modify the physical behavior of the ink, leading to improved performance both in storage and during the printing process.

Its primary contributions include increasing the "body" or viscosity of the ink, which prevents pigment settling and ensures a stable dispersion over time. By modifying the ink's flow properties (rheology), it helps to reduce common printing defects. For instance, it mitigates "crawling" at the edges of the printed area, where the ink might otherwise retract from the substrate, and it helps prevent the dried ink film from cracking or chipping. These effects are crucial for achieving high-quality, consistent print results.

Table 2: Effects of this compound in Printing Ink Formulations

| Property | Effect of Addition | Benefit in Printing |

| Viscosity | Increases ink body | Prevents pigment settling, improves stability. |

| Flow (Rheology) | Modifies flow characteristics | Enhances ink transfer and lay on the substrate. |

| Edge Crawling | Reduces | Ensures sharp, well-defined printed edges. |

| Film Integrity | Prevents cracking/chipping | Improves durability of the printed image. |

Application in Food Additive Formulations as an Emulsifier and Stabilizer

There is insufficient data from available research to substantiate the use of this compound as a food additive for emulsification or stabilization. Its primary documented applications are in the cosmetic and industrial chemical sectors. cosmileeurope.eu

Formulation Synergies and Compatibilities

Compatibility with Anionic Surfactants in Binary Systems

This compound, as a cationic surfactant, exhibits notable compatibility and synergistic behavior when formulated with anionic surfactants in binary (two-component) systems. In many applications, particularly in cleansing products, cationic and anionic surfactants are combined to achieve performance benefits that neither could provide alone.

A key synergistic effect is the significant increase in the viscosity of the formulation. When the positively charged this compound interacts with negatively charged anionic surfactants, it forms a complex that structures the water phase more effectively, leading to a thicker, more viscous product without the need for high concentrations of traditional thickening agents. This interaction is beneficial for creating stable, creamy formulations. Furthermore, unlike some cationic agents that can suppress foaming, this compound is compatible with the foam-generating properties of anionic surfactants, making it a suitable component for shampoos and body washes where both conditioning and a rich lather are desired. sophixnatural.com

Table 3: Synergistic Effects in this compound / Anionic Surfactant Systems

| System Component 1 | System Component 2 | Observed Synergistic Effect | Formulation Benefit |

| This compound (Cationic) | Anionic Surfactant (e.g., Sodium Laureth Sulfate) | Viscosity Increase | Enhanced product texture and stability. |

| This compound (Cationic) | Anionic Surfactant (e.g., Sodium Laureth Sulfate) | Maintained Foam Volume | Good conditioning without sacrificing lather. |

Contributions to Viscosity Building and Rheology Control in Formulations

This compound, and the in-situ neutralized form of its base amine, serves as a significant contributor to the texture and flow properties of cosmetic formulations. It is recognized as a texture-enhancing and thickening agent, capable of increasing the viscosity of products. cosmileeurope.euspecialchem.com This viscosity-building capability is particularly effective in hair cleansing applications like shampoos, where it can be used to achieve a desired product thickness.

The rheological impact of stearamidopropyl dimethylamine is closely linked to the formulation's pH. Its efficacy as a viscosity modifier is dependent on its protonation, which occurs in acidic conditions. chemistscorner.com Research and formulation guidelines indicate that the viscosity of a cream containing this compound is highest when the pH is maintained in a narrow range of approximately 3.5 to 4.0. simply-ingredients.com If the pH rises above 4.2, the formulation can thin significantly. simply-ingredients.com This pH-dependent behavior allows formulators to control the final rheology of the product. After neutralization, it can create a highly viscous and stable conditioning system. sophixnatural.com This attribute is beneficial not only in conditioners but also in hair coloration products where it can function as a thickener. cosmileeurope.eu

Comparative Performance with Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds, often referred to as "quats," are a major class of cationic surfactants used in hair care for their conditioning effects. Prominent examples include Cetrimonium Chloride (CTAC) and Behentrimonium Chloride (BTAC). themestizamuse.com Stearamidopropyl dimethylamine, which becomes cationic upon neutralization, is frequently presented as a high-performance alternative to these traditional quats. chemistscorner.comthemestizamuse.com

A key difference lies in their activation. Traditional quats like CTAC and BTAC provide an immediate conditioning effect without needing a pH adjustment to become active. themestizamuse.com In contrast, stearamidopropyl dimethylamine is non-ionic as a raw material and requires neutralization with an acid to form a cationic salt, which is the active conditioning species. chemistscorner.comthemestizamuse.com This fundamental difference leads to varied performance outcomes.

Studies comparing the performance of neutralized stearamidopropyl dimethylamine (referred to as SAPDMA in the study) against traditional quats have yielded specific data on key hair conditioning metrics. One study provided quantitative data on combing force, detangling, and antistatic properties.

| Performance Metric | Hair Type | Cetrimonium Chloride (CTAC) | Behentrimonium Chloride (BTAC) | Stearamidopropyl Dimethylamine (SAPDMA) |

|---|---|---|---|---|

| Combing Force (gram-force) | Natural | 150 ± 12 | 125 ± 12 | 130 ± 11 |

| Combing Force (gram-force) | Bleached | 238 ± 25 | 208 ± 14 | 215 ± 25 |

| Detangling (gram-force) | Natural | 225 ± 30 | 160 ± 9 | 210 ± 33 |

| Static Charge (Volts) | N/A | 9300 ± 1200 | 9060 ± 1100 | 3200 ± 350 |

Table 1: Quantitative performance comparison of cationic conditioning agents in a standard hair rinse formulation. researchgate.net Lower values in combing and detangling force indicate better performance. A lower static charge indicates better antistatic effect. researchgate.net

The same study also conducted a sensorial evaluation where panelists rated the conditioning agents on a scale of 1 (very bad) to 5 (very good).

| Sensory Attribute | Cetrimonium Chloride (CTAC) | Behentrimonium Chloride (BTAC) | Stearamidopropyl Dimethylamine (SAPDMA) |

|---|---|---|---|

| Detangling | 3.0 | 4.2 | 3.5 |

| Wet Combing | 3.2 | 4.5 | 3.8 |

| Wet Smoothness | 3.1 | 4.3 | 4.0 |

| Dry Combing | 3.5 | 4.1 | 4.2 |

| Dry Feel | 3.3 | 3.5 | 4.3 |

| Volume | 3.5 | 3.2 | 4.5 |

Table 2: Sensorial evaluation of hair rinses containing different conditioning agents. researchgate.net

The results indicate that while quats like BTAC show very strong performance in wet conditioning and detangling, stearamidopropyl dimethylamine provides a superior dry feel and significantly more volume. researchgate.net It also demonstrates a markedly better antistatic effect, reducing fly-away hair more effectively than both CTAC and BTAC. researchgate.net

Hair Buildup: Unlike some traditional quats that can lead to buildup on the hair shaft with repeated use, stearamidopropyl dimethylamine offers a more refined conditioning effect and is less prone to causing undesirable accumulation. themestizamuse.comchemistscorner.com This makes it particularly suitable for lightweight conditioners and products for fine hair. simply-ingredients.comchemistscorner.com

Environmental Profile: Stearamidopropyl dimethylamine is often highlighted for its favorable environmental profile. themestizamuse.com It is considered readily biodegradable and exhibits lower aquatic toxicity compared to some widely used quaternary ammonium compounds. themestizamuse.com This makes it a preferred choice for formulators developing eco-conscious and sustainable products. themestizamuse.com

Formulation Flexibility: Once neutralized, stearamidopropyl dimethylamine shows good compatibility with anionic surfactants, a characteristic not always shared by quaternary ammonium compounds which can form complexes and reduce efficacy. specialchem.comchemistscorner.com

Environmental Fate and Transport Research of Stearamidopropyl Dimethylamine Stearate

Biodegradation Pathways and Kinetics

Biodegradation is a key process that determines the persistence of chemical compounds in the environment. For Stearamidopropyl Dimethylamine (B145610) Stearate (B1226849), the primary expectation is that it will hydrolyze into Stearamidopropyl Dimethylamine (SAPDMA) and stearic acid, both of which are then subject to further degradation.

Stearamidopropyl Dimethylamine Stearate is described as being readily biodegradable. wikipedia.org This suggests that it is unlikely to persist in the environment. The degradation process likely begins with the hydrolysis of the ester bond, yielding SAPDMA and stearic acid. Both of these components are expected to be biodegradable.

While specific OECD guideline studies (e.g., OECD 301 for ready biodegradability) for this compound were not found in the public domain, the consistent classification as "readily biodegradable" by manufacturers indicates a low potential for persistence. wikipedia.org

For the component SAPDMA, it is also considered biodegradable. specialchem.com A safety assessment of fatty acid amidopropyl dimethylamines, including SAPDMA, did not detail specific biodegradation percentages but supports the general view of their susceptibility to microbial degradation. cir-safety.org

Table 1: Summary of Biodegradation Information

| Compound | Finding | Source |

|---|---|---|

| This compound | Readily biodegradable | wikipedia.org |

| Stearamidopropyl Dimethylamine (SAPDMA) | Biodegradable | specialchem.com |

No specific kinetic data (e.g., half-life) for aerobic or anaerobic degradation in water and sediment was available in the reviewed literature.

The rate of biodegradation of organic compounds can be influenced by various environmental factors such as pH, temperature, and the presence of adapted microbial populations. nih.govresearchgate.net However, no specific studies on how these parameters affect the degradation rate of this compound or SAPDMA were identified. It is known that the cationic nature of SAPDMA, which is crucial for its function in personal care products, is pH-dependent, and this could potentially influence its interaction with environmental matrices and microorganisms. simply-ingredients.com

Environmental Distribution and Partitioning of this compound

The environmental distribution and partitioning of a chemical compound are crucial for understanding its potential impact on ecosystems. These processes determine the compound's concentration in various environmental compartments such as soil, water, and air, and its bioavailability to organisms. For this compound, a cationic surfactant used in a variety of personal care products, its environmental fate is largely governed by its physicochemical properties. researchgate.netnih.gov

Adsorption and Desorption Characteristics in Soil and Sediments

Cationic surfactants, in general, exhibit strong adsorption to soil and sediment particles, which are typically negatively charged. researchgate.netcir-safety.org This strong affinity is due to electrostatic interactions between the positively charged headgroup of the surfactant and the negative sites on soil minerals and organic matter. researchgate.net Long-chain alkylamines, a category to which Stearamidopropyl Dimethylamine belongs, also show a strong affinity for surfaces, leading to their adsorption on particulate matter. oup.com

The adsorption of this compound is expected to be influenced by several soil and sediment properties. Key factors include the cation exchange capacity (CEC), the organic matter content, and the pH of the surrounding environment. Soils with higher CEC and organic matter content are likely to exhibit stronger adsorption of this compound.

While quantitative data is not available, the following table summarizes the expected adsorption and desorption characteristics of this compound in soil and sediments based on the general behavior of cationic surfactants and amidoamines.

Table 1: Expected Adsorption and Desorption Characteristics of this compound in Soil and Sediments

| Characteristic | Expected Behavior | Influencing Factors |

|---|

| Adsorption | High affinity for soil and sediment particles. | - Cation Exchange Capacity (CEC)

It is important to note that while this compound is considered readily biodegradable, its strong adsorption to soil and sludge may affect its bioavailability for microbial degradation. oup.comnih.gov

Volatilization Rates and Atmospheric Transport

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and its Henry's Law Constant.

The vapor pressure of this compound has been reported as 0 Pa at 25°C. This extremely low vapor pressure indicates that the compound is essentially non-volatile under normal environmental conditions. Therefore, volatilization from soil or water surfaces is not expected to be a significant environmental transport pathway for this compound.

The Henry's Law Constant, which describes the partitioning of a chemical between air and water, is also expected to be very low for this compound due to its high molecular weight and low vapor pressure. While a specific value for this compound is not available, the general properties of long-chain amidoamines suggest negligible partitioning into the gas phase from aqueous solutions.

Given these properties, long-range atmospheric transport of this compound is considered highly unlikely.

Table 2: Volatilization and Atmospheric Transport Potential of this compound

| Parameter | Value / Expected Value | Implication for Environmental Transport |

|---|---|---|

| Vapor Pressure | 0 Pa at 25°C | Negligible volatilization from soil and water. |

| Henry's Law Constant | Expected to be very low | Minimal partitioning from water to air. |

| Atmospheric Transport | Not an expected transport pathway | The compound is likely to remain in the terrestrial and aquatic compartments where it is released. |

Analytical Methodologies for Stearamidopropyl Dimethylamine Stearate Characterization and Quantification

Spectroscopic Analysis

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and composition of Stearamidopropyl Dimethylamine (B145610) Stearate (B1226849).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of Stearamidopropyl Dimethylamine Stearate, which is an ionic complex formed between the amidoamine, Stearamidopropyl Dimethylamine, and Stearic Acid. nih.gov Both ¹H and ¹³C NMR would be utilized to map the complete chemical structure.

¹H NMR: The proton NMR spectrum would display characteristic signals corresponding to the different proton environments in both the cation (Stearamidopropyl Dimethylamine) and the anion (Stearate). Key expected resonances include:

A complex multiplet region for the many methylene (B1212753) (-CH₂-) groups in the long alkyl chains of both the stearamide and stearate moieties.

Signals for the protons on the propyl bridge (-CH₂CH₂CH₂-) of the stearamidopropyl group.

A distinct singlet for the two methyl groups (-N(CH₃)₂) of the dimethylamine function.

A signal for the amide proton (-CONH-).

The absence of a carboxylic acid proton signal (typically >10 ppm) and the presence of signals influenced by the carboxylate group confirm salt formation.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, confirming the carbon skeleton.

Multiple signals in the aliphatic region (approx. 10-40 ppm) corresponding to the carbons of the C17H35 and C17H35 alkyl chains.

A signal for the amide carbonyl carbon.

A signal for the carboxylate (-COO⁻) carbon, which would be shifted compared to the carbonyl of a free carboxylic acid.

Signals for the carbons in the dimethylamino propyl bridge.

The combined data from both ¹H and ¹³C NMR allows for a complete assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Spectrum | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Alkyl Chain (-CH₂-, -CH₃) | ¹H NMR | ~0.8-1.6 | Overlapping signals from both stearamide and stearate chains. |

| ¹³C NMR | ~14-35 | Multiple distinct signals for each carbon in the chain. | |

| Amide (-CONH-) | ¹H NMR | ~7.5-8.5 | Broad signal, coupling may be observed to adjacent CH₂. |

| ¹³C NMR | ~170-175 | Carbonyl carbon signal. | |

| Dimethylamino Propyl Bridge (-NCH₂CH₂CH₂NH-) | ¹H NMR | ~1.7-3.4 | Distinct multiplets for each of the three methylene groups. |

| ¹³C NMR | ~25-60 | Signals for the three carbons of the propyl chain. | |

| Dimethylamino Group (-N(CH₃)₂) | ¹H NMR | ~2.2-2.8 | Typically a sharp singlet representing 6 protons. |

| ¹³C NMR | ~45 | Signal for the two equivalent methyl carbons. | |

| Carboxylate (-COO⁻) | ¹³C NMR | ~175-185 | Shifted relative to a free carboxylic acid (~170-180 ppm). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would confirm the presence of both amide and carboxylate functionalities.

Key absorption bands would include:

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretch: Strong, sharp bands in the 2850-2960 cm⁻¹ region, characteristic of the long aliphatic chains.

Amide I Band (C=O Stretch): A strong absorption typically found around 1640-1680 cm⁻¹ for the amide carbonyl.

Amide II Band (N-H Bend): A moderate band around 1550 cm⁻¹.

Carboxylate (COO⁻) Stretch: A very strong, broad absorption band typically in the region of 1550-1610 cm⁻¹, which is a key indicator of the deprotonated carboxylic acid (stearate).

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3300 |

| Alkyl | C-H Stretch | 2850-2960 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Carboxylate | C=O Asymmetric Stretch | ~1550-1610 |

| Amide | N-H Bend (Amide II) | ~1550 |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound is approximately 653.1 g/mol . nih.govncats.io

Given the ionic and non-volatile nature of the salt, a soft ionization technique such as Electrospray Ionization (ESI) would be most appropriate. In ESI-MS, the analysis would likely show peaks corresponding to the individual components of the salt:

The protonated Stearamidopropyl Dimethylamine cation [C₂₃H₄₈N₂O + H]⁺ at a mass-to-charge ratio (m/z) of approximately 369.6.

The deprotonated Stearate anion [C₁₈H₃₆O₂ - H]⁻ at an m/z of approximately 283.5 (if run in negative mode).

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would further confirm the structure by showing characteristic losses of fragments from the parent ions.

Chromatographic Separations

Chromatographic methods are essential for separating this compound from impurities and unreacted starting materials, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for identifying and quantifying any non-volatile impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed. researchgate.net

Column: A C18 column is typically used for separating non-polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) would be employed to resolve the main compound from potential impurities. researchgate.net

Detection: As the compound lacks a strong chromophore, detection can be achieved using a UV detector at a low wavelength (e.g., ~215 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). researchgate.net

This method would be used to quantify impurities such as unreacted stearic acid and, critically, the residual starting material 3-dimethylaminopropylamine (B130723) (DMAPA), which is a known potential sensitizer (B1316253). cir-safety.orgcir-safety.org

Table 3: Potential Impurities Analyzed by HPLC

| Impurity Name | Source | Reason for Monitoring |

|---|---|---|

| Stearic Acid | Unreacted starting material | Process control, purity |

| 3-dimethylaminopropylamine (DMAPA) | Unreacted starting material | Potential skin sensitizer cir-safety.orgcir-safety.org |

| Other Fatty Acids (e.g., Palmitic Acid) | Impurity in stearic acid source | Product consistency |

| N-nitrosamines | Potential nitrosation of the tertiary amine | Safety cir-safety.org |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), typically coupled with a Mass Spectrometer (GC-MS), is used to analyze for volatile and semi-volatile components. While this compound itself is not volatile, GC is an excellent method for quantifying volatile residuals like DMAPA. cir-safety.org

Furthermore, GC can be used to analyze the fatty acid profile of the raw material or the final product after a derivatization step. To make the non-volatile fatty acids and their salt amenable to GC analysis, they must first be converted into volatile esters. A common approach involves silylation, using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts both free fatty acids and carboxylates into their volatile trimethylsilyl (B98337) esters. unipi.it This allows for the precise determination of the C18 (stearate) content and the quantification of other fatty acids like palmitic acid (C16). unipi.it

Table 4: Components Analyzed by GC

| Component | Analysis Method | Purpose |

|---|---|---|

| 3-dimethylaminopropylamine (DMAPA) | Direct injection (headspace or liquid) | Quantification of volatile impurity. |

| Stearic Acid / Other Fatty Acids | GC analysis after derivatization (e.g., silylation) | To determine the fatty acid profile and purity of the stearate component. unipi.it |

| Volatile Solvents | Headspace GC | To quantify any residual solvents from the manufacturing process. |

Chemical Compounds Mentioned

Electrochemical Techniques for Interfacial Studies

Electrochemical methods offer powerful means to investigate the interfacial behavior of surfactants like this compound, particularly their adsorption onto surfaces and interactions with other components.

Electrochemical Impedance Spectroscopy (EIS) is a valuable technique for studying the adsorption and interaction of cationic surfactants at solid-liquid interfaces. While specific EIS studies detailing this compound are not prevalent in public literature, the methodology has been applied to similar molecules, providing insight into its potential characterization. For instance, EIS has been used to study the interaction between stearamide and zirconium oxide, yielding thermodynamic data about the interaction.

The principle of EIS involves applying a small amplitude alternating potential to an electrode and measuring the resulting current. The impedance, which is the frequency-dependent resistance to the current flow, provides information about the processes occurring at the electrode surface. When a surfactant like this compound adsorbs onto the electrode surface, it alters the electrical double layer, which is reflected in the impedance spectrum. By analyzing the changes in the impedance data, typically through equivalent circuit modeling, researchers can characterize the formation of surfactant monolayers or bilayers, the kinetics of adsorption, and the integrity of the adsorbed layer. nih.govresearchgate.net This is particularly relevant in hair care applications, where the surfactant adsorbs onto the negatively charged hair surface to provide conditioning benefits. nih.govresearchgate.net

Rheological Characterization Methods

The rheological properties of formulations containing this compound are critical to product performance, stability, and consumer appeal. This compound significantly influences the flow behavior and texture of products like hair conditioners and skin creams. mdpi.com

Viscometry and rheometry are essential for characterizing the flow behavior of formulations containing this compound. These formulations, particularly hair conditioners, typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. mdpi.com This means their viscosity decreases as shear stress (e.g., spreading the product on hair) increases. This property is desirable as it allows the product to be easily dispensed and applied, while maintaining a thick, rich consistency in the package.

The flow behavior is largely imparted by the formation of a lamellar gel network, where the cationic surfactant and a co-emulsifier, often a fatty alcohol, structure the aqueous phase. mdpi.com The table below summarizes typical rheological findings for conditioner systems analogous to those using this compound.

| Rheological Parameter | Typical Finding in Cationic Conditioner | Significance |

| Flow Behavior | Shear-thinning (Pseudoplastic) | Product is thick in the container but thins upon application for easy spreading. mdpi.com |

| Yield Stress | Possesses a yield stress | The minimum force required to initiate flow, contributing to product stability and preventing settling of suspended ingredients. mdpi.com |

| Viscoelasticity | Exhibits both viscous and elastic properties | The gel-like structure provides body and texture, indicating a stable emulsion. mdpi.com |

Stearamidopropyl Dimethylamine and its salts are known to be effective viscosity builders in cosmetic formulations. paulaschoice.sethegoodscentscompany.com This capacity is linked to the formation of a lamellar gel network in the aqueous phase of an emulsion. mdpi.com The "gelation point" can be understood as the conditions (e.g., concentration, temperature, pH) under which this structured network forms, leading to a significant increase in viscosity.

The viscosity-building effect is highly dependent on the pH of the formulation. For Stearamidopropyl Dimethylamine, the emulsifying and conditioning effects are based on its cationic (protonated) form. simply-ingredients.com This requires adjusting the aqueous phase to an acidic pH, typically between 3.5 and 5.0, before emulsification. simply-ingredients.com The viscosity of the resulting cream is often highest around a pH of 3.5 to 4.0 and can decrease significantly if the pH rises above 4.2. simply-ingredients.com This pH-dependent behavior is a critical parameter in formulation development.

Surface and Interfacial Tension Measurements

As a surfactant, this compound functions by reducing the surface tension of a liquid and the interfacial tension between immiscible phases, such as oil and water. cosmileeurope.eucosmileeurope.eu This property is fundamental to its role as an emulsifier, allowing for the creation of stable creams and lotions. cosmileeurope.eu

Molecules of this compound possess both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This structure allows them to align at the oil-water interface, reducing the tension and enabling the formation of a stable, finely dispersed emulsion. cosmileeurope.eu The reduction in surface tension can be measured using techniques like the Wilhelmy plate method or du Noüy ring method with a tensiometer. For example, studies on similar amine compounds show a significant decrease in the surface tension of water as the amine concentration increases.

The table below, based on data for a related amine, illustrates the principle of how surfactants lower the surface tension of an aqueous solution.

| Substance | Mol Fraction | Surface Tension (mN·m⁻¹) |

| Water | 0 | 72 |

| Dimethylamine in Water | 0.21 | 34 |

| Data adapted from a study on Dimethylamine + Water solutions to illustrate the surfactant effect. researchgate.net |

Microscopic Techniques for Morphological Analysis of Formulations

Microscopic techniques are indispensable for visualizing the microstructure of cosmetic emulsions and understanding how ingredients like this compound contribute to their morphology. The performance and stability of a conditioner or cream are directly related to the structure of its internal phases.